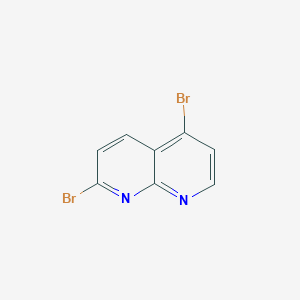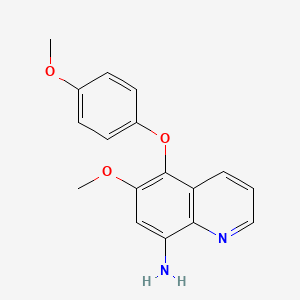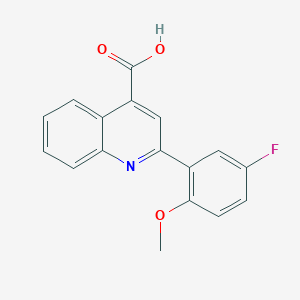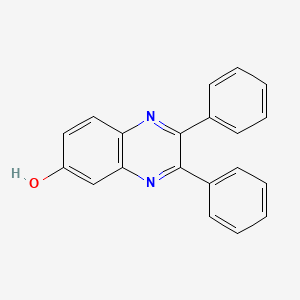![molecular formula C17H23FN2O B11836961 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-25-2](/img/structure/B11836961.png)
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide is a chemical compound that features a benzamide structure with a fluorine atom at the 4-position and a spirocyclic amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the following steps:
Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 4-position of the benzamide ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The final step involves coupling the spirocyclic amine with the fluorinated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide: Similar spirocyclic structure but with a sulfur atom.
4-Chloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic amine moiety also contributes to its distinct structural and functional properties.
This compound’s unique combination of structural features makes it a valuable subject of study in various fields of scientific research.
Propiedades
Número CAS |
89732-25-2 |
|---|---|
Fórmula molecular |
C17H23FN2O |
Peso molecular |
290.38 g/mol |
Nombre IUPAC |
4-fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H23FN2O/c1-20-12-9-15(17(20)10-3-2-4-11-17)19-16(21)13-5-7-14(18)8-6-13/h5-8,15H,2-4,9-12H2,1H3,(H,19,21) |
Clave InChI |
FBXPPRRGEKOCJO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)




![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)

![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)





